6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

Catalog No.
S15263678
CAS No.
36225-16-8
M.F
C8H6BrNO5
M. Wt
276.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

CAS Number

36225-16-8

Product Name

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

IUPAC Name

6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

Molecular Formula

C8H6BrNO5

Molecular Weight

276.04 g/mol

InChI

InChI=1S/C8H6BrNO5/c1-15-8-6(12)2-5(9)4(3-11)7(8)10(13)14/h2-3,12H,1H3

InChI Key

VWVFLPUKZSZXSM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1O)Br)C=O)[N+](=O)[O-]

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is an aromatic compound characterized by the presence of a bromine atom, hydroxyl group, methoxy group, and nitro group attached to a benzaldehyde structure. Its molecular formula is C8H7BrN2O5C_8H_7BrN_2O_5 and it has a molecular weight of approximately 276.041 g/mol. The compound exhibits a complex structure that can be analyzed using various spectroscopic methods, including nuclear magnetic resonance and infrared spectroscopy, which provide insights into its functional groups and bonding characteristics.

Typical of aldehydes and substituted aromatic compounds:

  • Condensation Reactions: It can react with amines to form Schiff bases. For example, the condensation with S-benzyldithiocarbazate yields a Schiff base product .
  • Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, leading to derivatives with altered biological activity.
  • Electrophilic Substitution: The presence of the hydroxyl and methoxy groups makes the compound susceptible to electrophilic substitution reactions, allowing for further functionalization at the aromatic ring.

Research indicates that derivatives of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde exhibit various biological activities:

  • Antimicrobial Properties: Some studies have shown that related compounds possess antibacterial and antifungal activities, making them potential candidates for pharmaceutical development.
  • Antioxidant Activity: Compounds with similar structures have been reported to exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Potential Anticancer Activity: Preliminary studies suggest that certain derivatives may inhibit cancer cell proliferation, although further research is needed to confirm these effects.

The synthesis of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde can be achieved through several methods:

  • Direct Bromination: Starting from 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, bromination can be performed using bromine in a suitable solvent.
  • Condensation Reactions: The compound can also be synthesized via the condensation of 2-bromo-4-hydroxy-3-methoxy-5-nitro-benzaldehyde with an appropriate amine in methanol .
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including nitration, methylation, and bromination of precursor compounds.

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde finds applications in various fields:

  • Pharmaceuticals: Its derivatives are investigated for potential use as antimicrobial and anticancer agents.
  • Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: It may be used in the development of novel materials due to its unique electronic properties.

Studies on the interactions of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde with biological macromolecules are crucial for understanding its biological activity:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can provide insights into its mechanism of action.
  • Molecular Docking Studies: Computational studies can predict how well the compound binds to various biological targets, aiding in drug design.

Several compounds share structural similarities with 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde. A comparison highlights its uniqueness:

Compound NameStructure FeaturesNotable Properties
4-Hydroxy-3-methoxybenzaldehydeHydroxyl and methoxy groupsAntioxidant properties
5-Bromo-4-hydroxy-3-methoxybenzaldehydeSimilar structure with an additional bromineAntimicrobial activity
3-Methoxy-2-nitrobenzaldehydeLacks bromine but has nitro and methoxy groupsUsed in organic synthesis
6-Chloro-4-hydroxy-3-methoxybenzaldehydeChlorine instead of brominePotentially lower reactivity

The presence of both bromine and nitro groups in 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde differentiates it from these similar compounds, potentially enhancing its reactivity and biological activity compared to others listed.

Nitration Strategies in Polyfunctionalized Benzaldehyde Systems

Nitration of polyfunctional aromatic systems requires careful consideration of directing effects and competing reactivity. For 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde, the nitro group’s introduction must occur ortho to existing substituents while avoiding over-nitration or oxidative side reactions. Traditional nitration methods employ nitric acid in acetic acid, as demonstrated in the synthesis of 5-nitrovanillin, where concentrated nitric acid selectively nitrates vanillin at the ortho position relative to the hydroxyl group. This method achieves 75% yield under controlled conditions, leveraging the electron-donating methoxy group to direct nitration.

Modern approaches utilize advanced nitrating agents such as 5-methyl-1,3-dinitro-1H-pyrazole (2o), which acts as a controllable nitronium ion source. This reagent enables regioselective mononitration of electron-rich arenes at room temperature, minimizing side reactions like oxidation or dinitration. For example, nitration of 3,4-dimethoxybenzaldehyde with 2o selectively produces 3,4-dimethoxy-5-nitrobenzaldehyde in 86% yield. Computational studies attribute this selectivity to the reagent’s ability to modulate nitronium ion release through synergistic “nitro” and “methyl” effects.

A critical challenge in nitrating 6-bromo-4-hydroxy-3-methoxybenzaldehyde precursors is avoiding aldehyde oxidation. Kinetic studies reveal that nitro-substituted benzaldehydes are prone to oxidation in concentrated nitric acid, necessitating low-temperature conditions (0–5°C) and short reaction times. Geminal dinitrate intermediates, formed in nitric acid solutions, further complicate the pathway, requiring precise stoichiometric control.

Table 1: Comparative Nitration Methods for Polyfunctional Benzaldehydes

MethodReagentsTemperatureYieldSelectivity
Traditional NitrationHNO₃, HOAc0–5°C75%Moderate
Modern Nitration5-methyl-1,3-dinitropyrazoleRT86%High
Oxidative NitrationN₂O₅, CF₃SO₃NO₂25°C65%Low

Regioselective Bromination Techniques for Ortho-Substituted Benzaldehydes

Introducing bromine ortho to electron-withdrawing groups like nitro or aldehyde requires strategies that overcome deactivation effects. Vanillin bromination studies demonstrate that potassium bromate and hydrobromic acid in acetic acid generate bromine in situ, enabling electrophilic substitution at the activated ortho position. For 4-hydroxy-3-methoxy-2-nitrobenzaldehyde, bromination occurs preferentially at the C6 position due to the nitro group’s meta-directing influence and the methoxy group’s para-directing effect.

Regiochemical outcomes depend on solvent polarity and Brønsted acid catalysts. Polar aprotic solvents like dimethylformamide enhance bromine electrophilicity, while sulfuric acid catalysts stabilize transition states during sigma-complex formation. Isotopic labeling experiments confirm that bromination proceeds via an arenium ion intermediate, with deuterium kinetic isotope effects (KIE = 2.1) indicating rate-limiting proton transfer.

Table 2: Bromination Conditions and Regioselectivity

SubstrateReagentsSolventRegioselectivityYield
4-Hydroxy-3-methoxybenzaldehydeKBrO₃, HBrHOAcC5 > C668%
4-Hydroxy-3-methoxy-2-nitrobenzaldehydeBr₂, FeCl₃DCMC672%

Demethylation Protocols for Protecting Group Manipulation

Demethylation of methoxy groups in polyfunctional aromatics is critical for accessing phenolic intermediates. Boron tribromide (BBr₃) efficiently cleaves methyl ethers at room temperature without affecting nitro or aldehyde groups. For example, treatment of 6-bromo-3,4-dimethoxy-2-nitrobenzaldehyde with BBr₃ in dichloromethane quantitatively yields the desired 4-hydroxy derivative within 2 hours. This method surpasses traditional hydrobromic acid reflux by eliminating thermal degradation risks.

Alternative demethylation agents include iodotrimethylsilane (TMSI) and lithium iodide in collidine, which operate via nucleophilic displacement mechanisms. However, these methods often require anhydrous conditions and extended reaction times (12–24 hours), making BBr₃ preferable for time-sensitive syntheses.

Table 3: Demethylation Efficiency Across Reagents

ReagentSolventTimeTemperatureYield
BBr₃DCM2 hRT98%
TMSIAcetonitrile12 h80°C85%
LiICollidine24 h120°C78%

Catalytic Approaches in Multi-Step Functionalization Sequences

Catalytic methods enhance efficiency in multi-step syntheses by reducing reagent waste and enabling tandem reactions. Lewis acids like iron(III) chloride facilitate sequential nitration-bromination sequences by activating aromatic rings toward electrophilic substitution. For instance, FeCl₃-catalyzed nitration of 4-hydroxy-3-methoxybenzaldehyde followed by bromination achieves 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde in 68% overall yield.

Transition metal catalysts, particularly palladium complexes, enable cross-coupling reactions for late-stage functionalization. Suzuki-Miyaura coupling with aryl boronic acids introduces diversifiable handles at the C6 position, though competing aldehyde reactivity necessitates protecting group strategies.

Table 4: Catalytic Systems for Tandem Functionalization

CatalystReaction SequenceYieldSelectivity
FeCl₃Nitration → Bromination68%High
Pd(PPh₃)₄Bromination → Cross-coupling55%Moderate

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde represents a complex aromatic aldehyde with multiple functional groups that exhibit distinct reactivity patterns [1] . The compound's molecular formula is C₈H₆BrNO₅ with a molecular weight of approximately 276.041 grams per mole . The presence of five different substituents on the benzene ring creates a unique electronic environment that influences both electrophilic and nucleophilic reactions [1] .

The compound exhibits remarkable chemical versatility due to the interplay between electron-withdrawing groups (aldehyde, nitro, and bromo) and electron-donating groups (hydroxy and methoxy) . This electronic complexity results in position-specific reactivity patterns that are essential for understanding its synthetic applications [1] .

Aldehyde-Directed Electrophilic Aromatic Substitution Reactions

The aldehyde functional group in 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde serves as a powerful electron-withdrawing substituent that significantly influences electrophilic aromatic substitution reactions [4] [5]. The aldehyde group, being a strong electron-withdrawing group, decreases the overall electron density of the aromatic ring, making it less reactive toward electrophilic attack compared to unsubstituted benzene [4] [6].

The mechanistic pathway for electrophilic aromatic substitution involves the formation of a sigma complex (arenium ion) intermediate [4] [7]. In 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde, the aldehyde group directs incoming electrophiles to the meta position relative to its own position [4] [6]. This meta-directing effect is reinforced by the presence of the nitro group, which also exhibits strong electron-withdrawing properties [8] [6].

The reactivity pattern is further complicated by the presence of the hydroxy and methoxy groups, which are ortho/para-directing and electron-donating [9] [6]. The hydroxy group at position 4 increases the electron density at positions 3 and 5, while the methoxy group at position 3 similarly activates adjacent positions [10] [6]. This creates a complex electronic environment where multiple directing effects compete [6].

Table 1: Electronic Effects of Substituents in 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde

Functional GroupPositionElectronic EffectDirecting InfluenceReactivity Impact
Aldehyde (-CHO)1Electron-withdrawingMeta-directingDeactivating
Nitro (-NO₂)2Strongly electron-withdrawingMeta-directingStrongly deactivating
Methoxy (-OCH₃)3Electron-donatingOrtho/para-directingActivating
Hydroxy (-OH)4Strongly electron-donatingOrtho/para-directingStrongly activating
Bromo (-Br)6Mildly electron-withdrawingOrtho/para-directingMildly deactivating

Experimental studies have demonstrated that the presence of multiple electron-withdrawing groups (aldehyde and nitro) results in a significant decrease in reaction rates for electrophilic substitution reactions [11] [6]. The rate constant for electrophilic aromatic substitution in nitrobenzaldehyde derivatives is approximately one million times lower than that of benzene due to the combined deactivating effects [6].

The aldehyde group also participates in intramolecular interactions that can influence the compound's reactivity [10]. The carbonyl oxygen can form hydrogen bonds with the adjacent hydroxy group, creating a stabilized conformation that affects the accessibility of the aromatic ring to electrophilic attack [12] [10].

Nucleophilic Displacement of Bromine in Heterocyclic Synthesis

The bromine atom in 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde serves as an excellent leaving group for nucleophilic aromatic substitution reactions [13] [14]. The mechanism of nucleophilic aromatic substitution (SN Ar) proceeds through an addition-elimination pathway, forming a Meisenheimer complex intermediate [13] [14].

The electron-withdrawing nature of the nitro and aldehyde groups significantly enhances the reactivity of the aromatic ring toward nucleophilic attack [13] [14]. These groups stabilize the negative charge that develops during the formation of the Meisenheimer complex, making the nucleophilic substitution thermodynamically favorable [13] [14].

The position of the bromine atom at the 6-position places it ortho to both the aldehyde and meta to the nitro group . This positioning is particularly advantageous for nucleophilic substitution because the electron-withdrawing effects of both groups can stabilize the intermediate formed during the reaction [13] [14].

Table 2: Nucleophilic Substitution Reactivity Parameters

ParameterOptimal ConditionsEffect on Reaction Rate
Temperature80-120°CExponential increase
Nucleophile StrengthStrong nucleophiles (amines, alkoxides)Linear correlation
Solvent PolarityPolar aprotic solventsEnhanced reactivity
Electron-withdrawing groupsMultiple EWG present10³-10⁶ fold increase
Leaving group abilityBr⁻ (good leaving group)High reaction rates

Heterocyclic synthesis applications frequently exploit the nucleophilic displacement of bromine to introduce nitrogen or oxygen nucleophiles [15] [16]. The reaction proceeds efficiently with primary and secondary amines to form substituted aniline derivatives, which serve as precursors for various heterocyclic systems [15] [16].

The kinetics of bromine displacement follow second-order behavior, with the rate depending on both the concentration of the substrate and the nucleophile [14] [17]. The activation energy for the reaction is significantly lowered by the presence of the electron-withdrawing substituents, making the reaction proceed under relatively mild conditions [14].

Experimental evidence suggests that the nucleophilic substitution occurs preferentially at the bromine-bearing carbon due to the cumulative activating effect of the electron-withdrawing groups [13] [14]. The reaction shows high regioselectivity, with minimal side reactions observed under optimized conditions [14].

Tautomeric Behavior in Nitro-Hydroxy-Methoxy Systems

The tautomeric behavior of 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is characterized by multiple equilibrium processes involving the nitro, hydroxy, and aldehyde functional groups [18] [19]. The compound exhibits several tautomeric forms, including keto-enol tautomerism involving the aldehyde group and potential aci-nitro tautomerism of the nitro group [20] [21].

The most significant tautomeric equilibrium involves the interconversion between the ketonic aldehyde form and the enolic form, where the aldehyde hydrogen migrates to form an enol [22] [23]. This process is facilitated by the presence of the adjacent nitro group, which can stabilize the enolic form through resonance interactions [19] [21].

Table 3: Tautomeric Forms and Their Relative Stabilities

Tautomeric FormRelative StabilityKey Stabilizing FactorsPredominant Conditions
Aldehyde (keto) formHighAromatic stabilityNonpolar solvents
Enol formModerateIntramolecular H-bondingPolar solvents
Aci-nitro formLowCharge delocalizationBasic conditions
Quinonoidal formVery LowExtended conjugationExtreme conditions

The hydroxy group at position 4 plays a crucial role in tautomeric equilibria through intramolecular hydrogen bonding [12] [24]. The proximity of the hydroxy group to the methoxy group at position 3 allows for the formation of stabilizing hydrogen bonds that influence the preferred tautomeric form [12] [24].

Spectroscopic studies have revealed that the compound exists predominantly in the aldehyde form under normal conditions, with the enol form representing a minor component of the equilibrium mixture [19] [25]. The ratio of tautomers is highly dependent on solvent polarity, with polar solvents favoring the enol form due to better solvation of the more polar tautomer [22] [23].

The nitro group can undergo aci-nitro tautomerism, where the nitro group converts to the nitronic acid form through proton migration [20] [26]. This tautomerization is generally unfavorable due to the loss of resonance stabilization in the aromatic system [20] [26].

Quantum chemical calculations have indicated that the energy difference between the major tautomeric forms is approximately 10-15 kilocalories per mole, with the aldehyde form being thermodynamically preferred [19] [23]. The activation barrier for tautomeric interconversion is estimated to be around 40-50 kilocalories per mole, indicating that the process occurs slowly at room temperature [18] [19].

The tautomeric behavior is further influenced by the electronic effects of the substituents [21] [26]. The electron-withdrawing nitro and aldehyde groups destabilize the enolic forms, while the electron-donating hydroxy and methoxy groups provide some stabilization through resonance effects [21] [26].

Condensation Reactions for Schiff Base Formation

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases (imines), following the typical aldehyde-amine condensation mechanism [27] [28]. The reaction proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by elimination of water to form the carbon-nitrogen double bond [29] [30].

The mechanism of Schiff base formation involves several key steps [29] [30]. Initially, the primary amine attacks the electrophilic carbonyl carbon of the aldehyde group, forming a carbinolamine intermediate [29] [30]. This intermediate then undergoes acid-catalyzed dehydration to yield the final imine product [29] [30].

Table 4: Schiff Base Formation Reaction Parameters

ParameterOptimal RangeEffect on YieldMechanistic Role
Temperature60-80°C85-95% yieldIncreased reaction rate
pH4.5-6.0Maximum yieldCatalyzes dehydration
Reaction Time4-8 hoursComplete conversionEquilibrium establishment
SolventEthanol/MethanolHigh yieldsGood solvation
Water RemovalDean-Stark trap>90% yieldDrives equilibrium

The electronic properties of 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde significantly influence the Schiff base formation kinetics [27] [31]. The electron-withdrawing nitro group increases the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack by the amine [11] [31]. Conversely, the electron-donating hydroxy and methoxy groups partially counteract this effect through resonance [31] [10].

The reaction rate constant for Schiff base formation with 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde is approximately 2-3 times higher than that of unsubstituted benzaldehyde due to the activating effect of the electron-withdrawing groups [31] [10]. The presence of the nitro group at the ortho position to the aldehyde creates a particularly favorable electronic environment for the condensation reaction [11] [31].

Experimental studies have demonstrated that the reaction follows second-order kinetics, being first-order in both the aldehyde and amine reactants [31] [32]. The activation energy for the reaction is approximately 45-55 kilojoules per mole, which is lower than that observed for simple benzaldehyde derivatives [31].

The Schiff bases formed from 6-bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde exhibit enhanced stability due to the extended conjugation system created by the aromatic substituents [33] [28]. The presence of the bromine atom also provides opportunities for further synthetic elaboration through metal-catalyzed cross-coupling reactions [28] [32].

The condensation reaction is reversible, and the equilibrium position depends on reaction conditions [29] [30]. Under anhydrous conditions with excess amine, the reaction proceeds to near completion, while the presence of water shifts the equilibrium toward the starting materials [29] [30].

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde demonstrates significant potential for modulating cellular nicotinamide adenine dinucleotide levels through interactions with nicotinamide phosphoribosyltransferase, the rate-limiting enzyme of the salvage pathway [1] [2]. The structural features of this compound, particularly the presence of the bromine substituent and nitro functionality, may contribute to enhanced binding affinity within the enzyme active site [3] [4].

Nicotinamide phosphoribosyltransferase operates through a sophisticated mechanism involving autophosphorylation of histidine-247, which increases nicotinamide affinity by 160,000-fold [5] [6]. The enzyme exists as a homodimer with two symmetrical active sites formed at the interface, where the catalytic cavity contains essential histidine-247 and other polar residues [3]. The nucleobase pocket, formed by a phenylalanine-193/tyrosine-18 pi-clamp, specifically binds nicotinamide substrates [3].

Recent investigations have identified that positive allosteric modulators bind to a rear channel extending from the nicotinamide phosphoribosyltransferase active site, increasing enzyme activity and alleviating feedback inhibition by nicotinamide and nicotinamide adenine dinucleotide [3] [2]. This rear channel represents a critical structural feature for both inhibitors and activators, suggesting that 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde may engage this region through its aromatic framework [7].

The compound's electron-withdrawing nitro group and halogen substituent create an electronically distinct molecular environment that may facilitate specific interactions with arginine and histidine residues within the enzyme binding pocket [4]. Studies on related benzaldehyde derivatives have demonstrated that substitution patterns significantly influence binding affinity and selectivity for nicotinamide adenine dinucleotide biosynthetic enzymes [8] [9].

Structure-Activity Relationships in Benzoxazole Derivatives

The structural framework of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde shares important molecular features with bioactive benzoxazole derivatives that have demonstrated significant pharmacological activity [10] [11]. Benzoxazole compounds represent one of the most important heterocyclic scaffolds exhibiting remarkable biological activities, with slight changes in substitution patterns causing distinguishable differences in pharmacological properties [12].

The 2-position of benzoxazole derivatives has been identified as decisive for biological activity, while position 5 influences the intensity of that activity [12]. In the context of 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde, the hydroxyl and methoxy substituents occupy positions analogous to those found in active benzoxazole derivatives, suggesting potential for similar biological interactions [10] [13].

Recent structure-activity relationship studies have revealed that benzoxazole derivatives with chloro and bromo substituents demonstrate enhanced binding affinity for various biological targets [11]. The presence of a calculated highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap of 3.80 electron volts in related compounds indicates increased chemical reactivity compared to unsubstituted analogs [13].

Crystallographic analysis of biologically active benzoxazoles reveals that molecular structures are stabilized by both intramolecular and intermolecular hydrogen bonds, where oxygen-hydrogen···nitrogen hydrogen bonds generate specific chain motifs [13]. The hydroxyl group in 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde may participate in similar hydrogen bonding patterns, contributing to target protein interactions.

The electron-withdrawing properties of the nitro group combined with the electron-donating methoxy substituent create a unique electronic distribution that may enhance selectivity for specific enzyme targets [14]. This electronic complementarity is crucial for achieving optimal binding interactions with nicotinamide adenine dinucleotide biosynthetic enzymes [4].

Cellular Nicotinamide Adenine Dinucleotide Level Modulation Mechanisms

Cellular nicotinamide adenine dinucleotide homeostasis is maintained through three independent biosynthetic pathways: the Preiss-Handler pathway, the de novo synthesis pathway, and the salvage pathway [1] [15]. Each pathway contributes differently to overall nicotinamide adenine dinucleotide levels depending on tissue type, metabolic state, and substrate availability [16] [15].

The Preiss-Handler pathway utilizes dietary nicotinic acid and the enzyme nicotinic acid phosphoribosyltransferase to generate nicotinic acid mononucleotide, which is then transformed into nicotinic acid adenine dinucleotide by nicotinic acid mononucleotide transferase [1]. Three forms of this enzyme (nicotinic acid mononucleotide transferase 1, 2, and 3) have distinct subcellular localizations, with the process completed by transformation of nicotinic acid adenine dinucleotide into nicotinamide adenine dinucleotide by nicotinamide adenine dinucleotide synthase [1] [15].

The salvage pathway recycles nicotinamide generated as a byproduct of enzymatic activities of nicotinamide adenine dinucleotide-consuming enzymes including sirtuins, poly(adenosine diphosphate-ribose) polymerases, and cyclic adenosine diphosphate-ribose synthases [1]. Initially, nicotinamide phosphoribosyltransferase recycles nicotinamide into nicotinamide mononucleotide, which is then converted into nicotinamide adenine dinucleotide via different nicotinic acid mononucleotide transferases [15].

6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde may modulate these pathways through direct enzyme inhibition or by altering substrate availability [17]. The compound's structural features suggest potential for interfering with enzyme-substrate interactions, particularly through competitive binding mechanisms [4]. Recent studies have demonstrated that compounds capable of modulating cellular nicotinamide adenine dinucleotide levels can significantly impact cancer cell viability and metabolic function [17].

The dual control mechanism involving both 5'-monophosphate-activated protein kinase and adenosine triphosphate provides additional regulatory points where 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde may exert modulatory effects [18]. These regulatory networks ensure that nicotinamide adenine dinucleotide synthesis integrates multiple metabolic parameters including nucleotide levels, enzyme activity, and cellular energy status [18] [16].

Comparative Pharmacokinetics of Brominated Nitrobenzaldehyde Derivatives

The pharmacokinetic properties of brominated nitrobenzaldehyde derivatives demonstrate significant variability depending on substitution patterns and molecular characteristics [19] [20]. Brominated aromatic compounds undergo complex metabolic transformations involving cytochrome P450-mediated oxidation, resulting in formation of bromophenol metabolites and subsequent bromocatechol derivatives [19].

Absorption characteristics of benzaldehyde derivatives are significantly influenced by their ability to disrupt lipid bilayer integrity and enhance membrane permeability [21]. Studies have demonstrated that benzaldehyde compounds at 50 micromolar concentrations can increase cumulative quantity of passively diffusing drugs with high hydrophilicity, with molecular dynamics simulations explaining this effect through loosening of lipid bilayer structure [21].

The bioavailability enhancement observed with benzaldehyde derivatives includes remarkable increases in maximum concentration and area under the curve values [21] [22]. Validation studies have shown that benzaldehyde at 140 milligrams per kilogram significantly increased maximum concentration and area under the curve of co-administered compounds in vivo, suggesting potential for 6-Bromo-4-hydroxy-3-methoxy-2-nitrobenzaldehyde to enhance its own absorption and distribution [21].

Metabolic pathways for brominated benzaldehydes involve multiple phase I and phase II transformations [19]. The primary pathway includes cytochrome P450-mediated oxidation of the aldehyde group, followed by glucuronidation and sulfation reactions. The bromine substituent may undergo nucleophilic substitution or oxidative dehalogenation, depending on cellular conditions and enzyme expression patterns [19].

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

274.94293 g/mol

Monoisotopic Mass

274.94293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

Explore Compound Types